2,6-Diisobutylaniline
Overview
Description
2,6-Diisobutylaniline is a biochemical used for proteomics research . It is also used as an intermediate in the production of carbodiimides stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients .
Synthesis Analysis
2,6-Dimethlyaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .Molecular Structure Analysis
The molecular formula of this compound is C14H23N, and its molecular weight is 205.34 .Physical and Chemical Properties Analysis
This compound is a colorless to tan liquid . It has a density of 0.898 g/mL at 25 °C and a refractive index of n 20/D 1.513 .Scientific Research Applications
Biochemical Applications and Enzyme Studies
Fluorescence Anisotropy in Enzyme Mobility Studies Fluorescence anisotropy has been employed to investigate the impact of ligands on the mobility of active-site loops in enzymes, such as tyrosine hydroxylase. This technique involves mutations that introduce a single tryptophan residue in the mobile loop, allowing for the precise measurement of ligand-induced conformational changes. This approach provides insights into enzyme-ligand interactions, crucial for understanding enzyme mechanics and for drug development (Giri R Sura et al., 2006).
Metabolomics and Disease Prediction
Metabolite Profiling in Disease Prediction In the realm of metabolomics, the profiling of amino acids and other polar metabolites via liquid chromatography-tandem mass spectrometry (LC-MS) has shown potential in predicting the development of diseases such as diabetes. This research underscores the significant role of amino acid metabolism early in the pathogenesis of diabetes and suggests that amino acid profiles could aid in risk assessment (Thomas J. Wang et al., 2011).
Biotechnological Innovations
Genetic Engineering for Synthetic Amino Acid Dependency A groundbreaking study involved the construction of genomically recoded organisms (GROs) whose growth is limited by the biosynthetic incorporation of synthetic amino acids. This method introduces a novel level of biocontainment by genetically encoding the dependence on exogenously supplied synthetic amino acids, providing a new avenue for safe biotechnological applications (A. J. Rovner et al., 2015).
Biodegradable Polymers from Amino Acids Research into biodegradable poly(ester amide)s (PEAs) with pendant amine groups derived from amino acids like L-phenylalanine demonstrates the utility of 2,6-Diisobutylaniline in materials science. These PEAs, due to their biocompatibility and functional groups, have potential applications in biomedical and pharmacological fields, highlighting the material's adaptability and significance in sustainable materials development (Mingxiao Deng et al., 2009).
Safety and Hazards
2,6-Diisobutylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicity - single exposure (Category 3), and long-term (chronic) aquatic hazard (Category 4) . It may cause skin irritation, serious eye irritation, respiratory irritation, and long-lasting harmful effects to aquatic life .
Properties
IUPAC Name |
2,6-bis(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJIENWURFNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=CC=C1)CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624987 | |
Record name | 2,6-Bis(2-methylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957761-25-0 | |
Record name | 2,6-Bis(2-methylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957761-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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